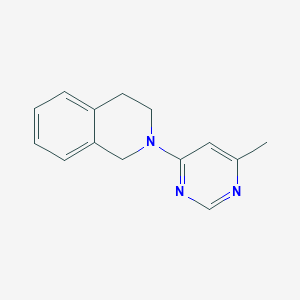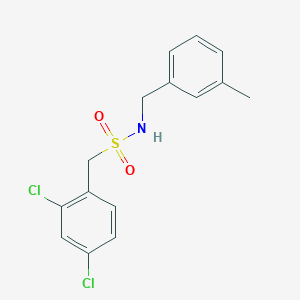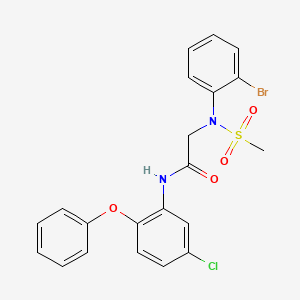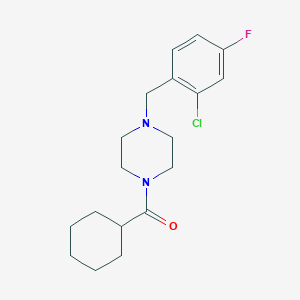![molecular formula C19H21F3N2O3S B4760726 N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4760726.png)
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
Overview
Description
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a glycine transporter 1 (GlyT1) inhibitor that has been shown to have promising effects in treating a range of neurological and psychiatric disorders. In
Mechanism of Action
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide works by inhibiting the reuptake of glycine, an important neurotransmitter in the brain. By inhibiting GlyT1, N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances NMDA receptor function. This leads to increased glutamate release, which has been shown to have beneficial effects in treating neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase extracellular glycine levels in the brain, enhance NMDA receptor function, and increase glutamate release. N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has also been shown to improve cognitive function, reduce anxiety and depression, and improve motor function in animal models.
Advantages and Limitations for Lab Experiments
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has several advantages for lab experiments. It has a high affinity for GlyT1 and is selective for this transporter, which makes it a useful tool for studying the role of glycine in the brain. N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide is also relatively stable and can be easily synthesized in large quantities. However, N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. One area of research is investigating its potential use in treating other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another area of research is investigating the potential use of N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on developing new analogs of N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide that have improved solubility and longer half-lives.
Scientific Research Applications
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has been extensively studied for its potential therapeutic applications in treating neurological and psychiatric disorders. It has been shown to have promising effects in treating schizophrenia, depression, and cognitive impairment. N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
properties
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S/c1-12-8-13(2)18(14(3)9-12)28(26,27)24(4)11-17(25)23-16-7-5-6-15(10-16)19(20,21)22/h5-10H,11H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEVRXBSBVCQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-methyl-N-[3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)

![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)
![3-ethyl-5-{[3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760659.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4760671.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4760693.png)



![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B4760720.png)
![1-ethyl-N-phenyl-4-[({[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4760732.png)